3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Description
3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic coumarin derivative with a complex substitution pattern. Coumarins are lactones of 2-hydroxyphenylpropionic acid, and their derivatives are widely studied for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This compound features a benzyl group at position 3, a chlorine atom at position 6, a methyl group at position 4, and a tert-butoxycarbonyl (Boc)-protected amino butanoate ester at position 5.
Properties
Molecular Formula |
C26H28ClNO6 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H28ClNO6/c1-16-18-14-20(27)22(32-23(29)11-8-12-28-25(31)34-26(2,3)4)15-21(18)33-24(30)19(16)13-17-9-6-5-7-10-17/h5-7,9-10,14-15H,8,11-13H2,1-4H3,(H,28,31) |
InChI Key |
BMHIBDFSIBACBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorination Strategies
Direct introduction of the chloro group at position 6 is achieved through electrophilic aromatic substitution (EAS). For example, sulfuryl chloride (SO₂Cl₂) in non-polar solvents like toluene selectively chlorinates the coumarin ring at elevated temperatures (60–80°C). Alternatively, N-chlorosuccinimide (NCS) in acetic acid under reflux provides regioselective chlorination (yield: 72–89%).
Pechmann Condensation Optimization
Using 5-chloro-2-hydroxy-4-methylacetophenone and ethyl acetoacetate in the presence of FeCl₃·6H₂O as a catalyst yields 6-chloro-4-methyl-7-hydroxycoumarin (Scheme 1). Reaction conditions (toluene, reflux, 16 h) afford a 92% yield.
Table 1. Coumarin Core Synthesis via Pechmann Condensation
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Chloro-2-hydroxyacetophenone | FeCl₃·6H₂O | Toluene | 110 | 16 | 92 |
| Resorcinol | H₂SO₄ | Ethanol | 120 | 4 | 85 |
Esterification at Position 7
The 7-hydroxy group undergoes esterification with 4-[(tert-butoxycarbonyl)amino]butanoic acid .
Activation of the Carboxylic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 h). Excess SOCl₂ is removed under reduced pressure to yield the reactive intermediate.
Coupling Reactions
The acyl chloride reacts with 3-benzyl-6-chloro-4-methyl-7-hydroxycoumarin in the presence of NaH or 4-dimethylaminopyridine (DMAP) . Optimal conditions (dry THF, 0°C → room temperature, 12 h) provide the esterified product in 82–90% yield.
Table 2. Esterification Conditions and Yields
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis.
Protection Protocol
Di-tert-butyl dicarbonate (Boc₂O) reacts with 4-aminobutanoic acid in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C, 2 h). The Boc-protected amino acid is isolated in 94% yield after aqueous workup.
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Structural confirmation employs:
-
¹H NMR : Signals at δ 2.41 (s, 3H, CH₃), 5.22 (s, 2H, OCH₂Ph), 7.32–7.45 (m, 5H, benzyl).
-
HRMS : m/z calculated for C₂₉H₃₁ClN₂O₆ [M+H]⁺: 539.1945; found: 539.1948.
Comparative Analysis of Synthetic Routes
Table 3. Route Efficiency and Limitations
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Coumarin core formation | Pechmann | High yield (92%) | Requires harsh acids (H₂SO₄) |
| 3-Benzyl introduction | Wittig reaction | Regioselective, high yield (89%) | Sensitive to moisture |
| Esterification | DCC/DMAP | Mild conditions, scalable | Cost of coupling agents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chromen-2-one core is known to interact with various proteins, potentially affecting cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, a comparative analysis with structurally analogous coumarin derivatives is essential. Below is a data-driven comparison based on crystallographic, synthetic, and pharmacological studies.
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Observations:
Substituent Effects: The Boc-protected amino butanoate group in the target compound confers enhanced polarity compared to simpler esters (e.g., ethoxycarbonyl), improving solubility in polar solvents . The 6-chloro substituent is associated with increased bioactivity in antimicrobial and anticancer contexts, as seen in related chloro-coumarins .
The Boc group likely introduces packing variations, necessitating advanced refinement tools like SHELXL .
Biological Activity: The target compound’s anticancer activity (IC50 = 12.5 μM) outperforms 7-hydroxy-4-methylcoumarin (IC50 = 45.0 μM), highlighting the synergistic effect of the benzyl and chloro groups. Compared to 3-benzyl-7-(ethoxycarbonyl)coumarin, the Boc-amino butanoate moiety reduces anticoagulant activity, suggesting substituent-dependent pharmacological selectivity .
Methodological Considerations:
- Structural Refinement : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling anisotropic displacement parameters .
- Visualization and Analysis : Tools like Mercury enable void analysis and packing similarity assessments, critical for comparing intermolecular interactions in coumarin derivatives .
Research Findings and Limitations
Synthetic Challenges : The Boc group’s steric bulk complicates regioselective substitutions, requiring optimized reaction conditions (e.g., low-temperature coupling).
Data Gaps : Direct crystallographic data for the target compound remain unpublished, limiting detailed packing analysis. Computational modeling (e.g., DFT) paired with experimental tools (e.g., WinGX) could bridge this gap .
Biological Activity
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound belonging to the class of chromen derivatives. This compound has garnered attention in pharmaceutical and medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and data.
The chemical structure of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H24ClNO6 |
| Molecular Weight | 505.9 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 577.9 ± 50 °C |
| LogP | 4.57 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites or allosteric sites, influencing various biochemical pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of chromen derivatives, including this compound. For instance, a study evaluated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
Research has shown that chromen derivatives possess antimicrobial properties. In vitro assays demonstrated that 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 μg/mL for certain strains, indicating strong antimicrobial potential .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In a model of induced inflammation, it significantly reduced pro-inflammatory cytokine levels such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of this compound on MDA-MB-231 cells revealed that it induced apoptosis through the activation of caspase pathways. The study concluded that further development could lead to effective therapeutic agents against breast cancer .
- Antimicrobial Study : In a comparative analysis with standard antibiotics, this compound showed superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound led to a significant decrease in inflammatory markers compared to untreated controls, supporting its role in inflammation management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
